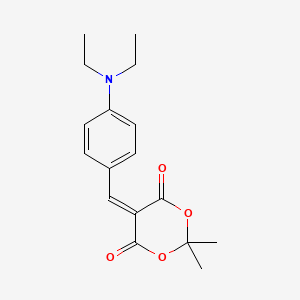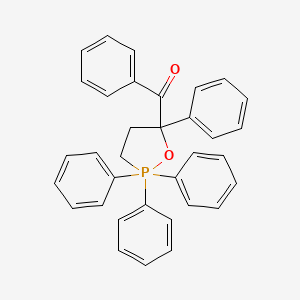
Benzene-1,3-disulfonic acid diphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene-1,3-disulfonic acid diphenyl ester is an organic compound with the molecular formula C18H14O6S2 and a molecular weight of 390.437 g/mol It is a derivative of benzene, featuring two sulfonic acid groups and two phenyl ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzene-1,3-disulfonic acid diphenyl ester can be synthesized through the sulfonation of benzene or benzenesulfonic acid with excess oleum at temperatures ranging from 80 to 250°C
Industrial Production Methods
Industrial production of this compound typically involves large-scale sulfonation processes using oleum or sulfur trioxide as sulfonating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The esterification step is carried out using phenol in the presence of a suitable catalyst.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene-1,3-disulfonic acid diphenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups into the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonate salts.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzene-1,3-disulfonic acid diphenyl ester has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzene-1,3-disulfonic acid diphenyl ester involves its interaction with molecular targets through its sulfonic acid and ester functional groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The compound can participate in electrophilic aromatic substitution reactions, where the sulfonic acid groups act as electron-withdrawing groups, influencing the reactivity of the benzene ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene-1,3-disulfonic acid disodium salt: Similar structure but with sodium ions instead of phenyl ester groups.
Benzene-1,4-disulfonic acid diphenyl ester: Similar ester groups but different positions of sulfonic acid groups on the benzene ring.
Benzene-1,2-disulfonic acid diphenyl ester: Similar ester groups but different positions of sulfonic acid groups on the benzene ring.
Uniqueness
Benzene-1,3-disulfonic acid diphenyl ester is unique due to the specific positioning of its sulfonic acid groups and phenyl ester groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
2581-45-5 |
|---|---|
Molekularformel |
C18H14O6S2 |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
diphenyl benzene-1,3-disulfonate |
InChI |
InChI=1S/C18H14O6S2/c19-25(20,23-15-8-3-1-4-9-15)17-12-7-13-18(14-17)26(21,22)24-16-10-5-2-6-11-16/h1-14H |
InChI-Schlüssel |
NRFDGBFJANBYCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5E)-5-[4-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11974963.png)
![N-(3-chlorophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11974972.png)


![(5Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975004.png)
![methyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975013.png)


![(5Z)-3-cyclohexyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975029.png)
![3-(4-chlorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11975047.png)


![2-(1-naphthylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11975062.png)
